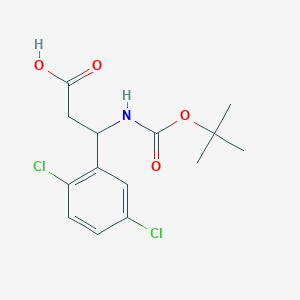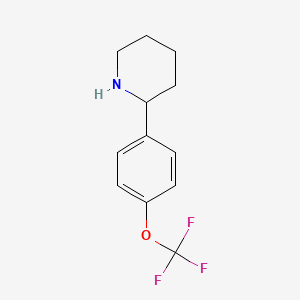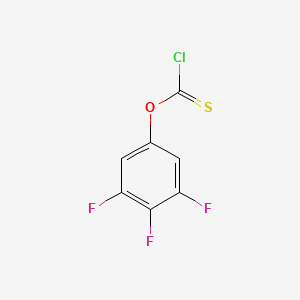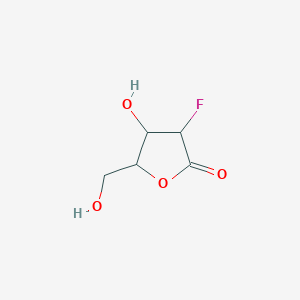![molecular formula C17H23N3O3 B12091527 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12091527.png)
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid is a compound that features both an adamantyl group and an imidazole ring. The adamantyl group is a bulky, rigid structure derived from adamantane, while the imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms. This combination of structures imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Adamantylcarbonyl Intermediate: Adamantane is reacted with a suitable acylating agent to form the adamantylcarbonyl intermediate.
Coupling with Imidazole Derivative: The adamantylcarbonyl intermediate is then coupled with an imidazole derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced adamantyl derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may affect signaling pathways involved in cell growth and proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like metronidazole and tinidazole, which also contain the imidazole ring and have antimicrobial properties.
Adamantyl Derivatives: Compounds like amantadine and rimantadine, which contain the adamantyl group and are used as antiviral agents.
Uniqueness
The combination of the adamantyl group and the imidazole ring in this compound imparts unique chemical and biological properties that are not found in other compounds with only one of these groups. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H23N3O3 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-(adamantane-1-carbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C17H23N3O3/c21-15(22)14(4-13-8-18-9-19-13)20-16(23)17-5-10-1-11(6-17)3-12(2-10)7-17/h8-12,14H,1-7H2,(H,18,19)(H,20,23)(H,21,22) |
Clé InChI |
IVTNWTBHDBDPGC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CN=CN4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)

![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)








![3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12091515.png)


